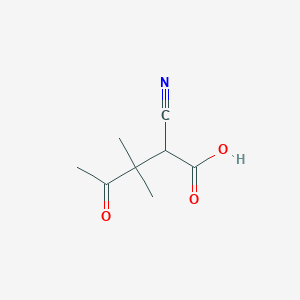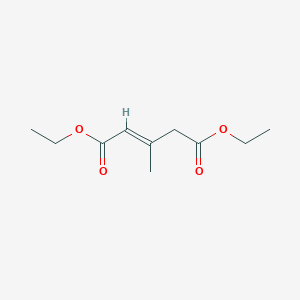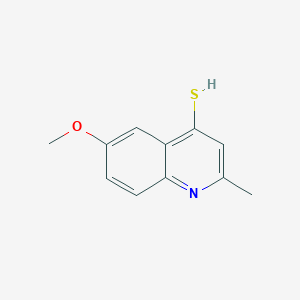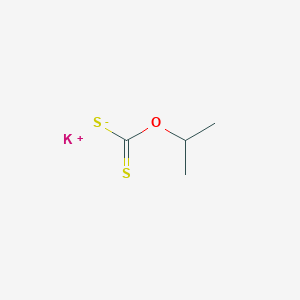
5-(1,2-dibromoethyl)-2-methyl-2H-tetrazole
Vue d'ensemble
Description
5-(1,2-Dibromoethyl)-2-methyl-2H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of a dibromoethyl group and a methyl group attached to the tetrazole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-dibromoethyl)-2-methyl-2H-tetrazole typically involves the reaction of 2-methyl-2H-tetrazole with 1,2-dibromoethane. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in a suitable solvent like acetonitrile or dimethylformamide (DMF) for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,2-Dibromoethyl)-2-methyl-2H-tetrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The dibromoethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one or both bromine atoms.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Cyclization: The tetrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like DMF or DMSO and moderate heating.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic Substitution: Products include substituted tetrazoles with various functional groups replacing the bromine atoms.
Oxidation: Products include tetrazole oxides or other oxidized derivatives.
Reduction: Products include debrominated tetrazoles or partially reduced intermediates.
Applications De Recherche Scientifique
5-(1,2-Dibromoethyl)-2-methyl-2H-tetrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique reactivity and structural properties.
Mécanisme D'action
The mechanism of action of 5-(1,2-dibromoethyl)-2-methyl-2H-tetrazole depends on the specific application and reaction it is involved in. Generally, the dibromoethyl group can act as an electrophile, facilitating nucleophilic attack by various nucleophiles. The tetrazole ring can participate in coordination with metal ions or other molecules, influencing its reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dibromoethane: A simple dibromo compound used in similar nucleophilic substitution reactions.
2-Methyl-2H-tetrazole: The parent compound without the dibromoethyl group, used in various synthetic applications.
5-(Bromoethyl)-2-methyl-2H-tetrazole: A related compound with only one bromine atom, showing different reactivity and applications.
Uniqueness
5-(1,2-Dibromoethyl)-2-methyl-2H-tetrazole is unique due to the presence of both a dibromoethyl group and a tetrazole ring, which confer distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Propriétés
IUPAC Name |
5-(1,2-dibromoethyl)-2-methyltetrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2N4/c1-10-8-4(7-9-10)3(6)2-5/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNHJZASWUKFFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C(CBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



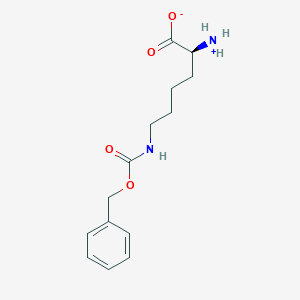

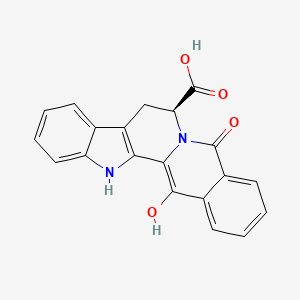
![8-amino-3-benzyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B7782203.png)
![3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B7782211.png)

![(1R,6S,7r)-bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B7782219.png)
